(3,3-dimethylbutyl)(methyl)amine
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Overview
Description
(3,3-dimethylbutyl)(methyl)amine: is an organic compound with the molecular formula C7H17N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as N,N,3-trimethylbutan-1-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: One common method involves the alkylation of dimethylamine with isobutylene in the presence of an acid catalyst.
Reductive Amination: Another method is the reductive amination of 3,3-dimethylbutanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production often involves the continuous flow process where dimethylamine and isobutylene are reacted under controlled temperature and pressure conditions to yield (3,3-dimethylbutyl)(methyl)amine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products:
- Various substituted amines from nucleophilic substitution .
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs that act on the central nervous system .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
- It can modulate the release and reuptake of neurotransmitters such as norepinephrine and serotonin , thereby affecting the central nervous system .
Comparison with Similar Compounds
Properties
IUPAC Name |
N,3,3-trimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2,3)5-6-8-4/h8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZBVLOECYSDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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